molecular formula C10H16N2O2S B13253425 Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate

Cat. No.: B13253425
M. Wt: 228.31 g/mol
InChI Key: JELYDAWNSAOBDS-UHFFFAOYSA-N
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Description

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate is a synthetic thiazole derivative intended for research and development purposes. Compounds featuring the thiazole moiety are of significant interest in medicinal chemistry and chemical biology. Thiazole rings are common structural components in a variety of bioactive molecules and are frequently explored as key intermediates in the synthesis of more complex pharmaceutical compounds . For instance, structurally related thiazole derivatives have been identified as critical precursors in the synthesis of active pharmaceutical ingredients such as Ritonavir . The specific research applications and mechanistic action of this compound are compound-specific and require further investigation and characterization by the researcher. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions and refer to the relevant safety data sheet prior to use.

Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

methyl 4-[1-(1,3-thiazol-2-yl)ethylamino]butanoate

InChI

InChI=1S/C10H16N2O2S/c1-8(10-12-6-7-15-10)11-5-3-4-9(13)14-2/h6-8,11H,3-5H2,1-2H3

InChI Key

JELYDAWNSAOBDS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCCCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate typically involves the reaction of thiazole derivatives with appropriate esterifying agents. One common method involves the reaction of thiazole with methyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit microbial enzymes, leading to antimicrobial effects. Additionally, the compound can interfere with inflammatory pathways, reducing inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate to structurally related thiazole-containing compounds, focusing on molecular features, physical properties, and functional implications. Key analogs from the provided evidence include 2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid and 3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid (Table 1) .

Table 1: Comparative Overview of Thiazole-Containing Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Melting Point (°C) Purity Price (JPY)
This compound C₁₀H₁₅N₂O₂S 227.30* N/A† N/A N/A N/A
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 65032-66-8 139.5–140 97% 62,500/g
3-(2-Methyl-1,3-thiazol-4-yl)benzoic acid C₁₁H₉NO₂S 219.26 N/A N/A 97% 23,300/250mg

*Calculated using standard atomic weights.

Structural and Functional Differences

Core Backbone: The target compound features a butanoate ester backbone, whereas the analogs in the evidence are benzoic acid derivatives. The ester group in the target compound may confer higher metabolic stability compared to carboxylic acids, which are prone to ionization at physiological pH .

Thiazole Substitution: The target compound’s thiazole is substituted at the 2-position with an ethylamino group, while the analogs have a methyl group at the 2-position and a thiazole ring fused at the 4-position of a benzene ring.

Physicochemical Properties :

  • The benzoic acid analogs exhibit higher melting points (~140°C), likely due to strong intermolecular hydrogen bonding via the carboxylic acid group. In contrast, the ester-containing target compound is expected to have a lower melting point and higher solubility in organic solvents .

Biological Relevance: Benzoic acid derivatives are often used as intermediates in drug synthesis (e.g., nonsteroidal anti-inflammatory agents). The target compound’s ester group and flexible butanoate chain might make it more suitable for prodrug applications or as a ligand for enzymes like proteases or kinases .

Research Findings and Implications

  • Synthetic Accessibility : The benzoic acid analogs are commercially available at high purity (97%), with prices reflecting scale-dependent costs (e.g., JPY 62,500/g for 1g vs. JPY 23,300/250mg) . The target compound’s synthesis would likely require multi-step procedures, including thiazole ring formation and esterification.
  • For example, 2-methylthiazole derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8–16 µg/mL), suggesting the target compound could be optimized for similar applications .

Biological Activity

Methyl 4-((1-(thiazol-2-yl)ethyl)amino)butanoate is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its role in various biological activities. The synthesis typically involves multi-step organic reactions, allowing for modifications that enhance yield and purity. Common synthetic routes include the coupling of thiazole derivatives with amino acids or their esters, followed by purification techniques such as chromatography.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. Compounds containing thiazole rings are frequently associated with these properties due to their ability to interact with various biological targets.

Antiviral Activity

Thiazole derivatives have shown promising results in antiviral applications. For instance, compounds similar to this compound have demonstrated inhibitory effects against viral replication mechanisms. A study highlighted that thiazole-containing compounds can effectively inhibit viral RNA-dependent RNA polymerases, crucial for viral replication processes .

Anticancer Properties

Research indicates that this compound may also possess anticancer properties. Thiazole derivatives have been reported to inhibit specific mitotic kinesins, such as HSET (KIFC1), leading to increased multipolar mitotic spindle formation in cancer cells. This mechanism can induce cell death in cancerous cells with centrosome amplification .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntiviralInhibition of RNA-dependent RNA polymerase
AnticancerInhibition of mitotic kinesins (HSET)
AntimicrobialDisruption of bacterial cell wall synthesis

Case Study 1: Antiviral Efficacy

In a study focusing on thiazole derivatives, this compound was evaluated for its ability to inhibit the replication of bovine viral diarrhea virus (BVDV). The compound demonstrated significant antiviral activity with an EC50 value indicating effective inhibition at low concentrations .

Case Study 2: Cancer Cell Studies

Another investigation assessed the effects of this compound on human cancer cell lines. The compound was found to induce multipolar mitoses in centrosome-amplified cells, suggesting its potential as a therapeutic agent in targeting cancer cells that exhibit abnormal mitotic behavior .

The mechanisms through which this compound exerts its biological effects involve interaction with specific enzymes and receptors. Molecular docking studies have indicated strong binding affinities to targets associated with inflammation and cancer pathways. Understanding these interactions is crucial for predicting pharmacokinetics and pharmacodynamics relevant to drug development.

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